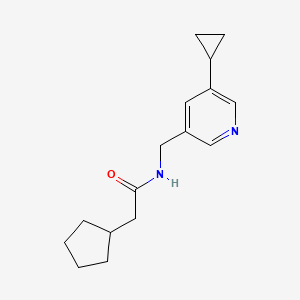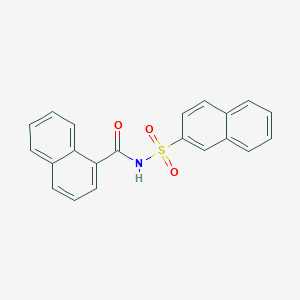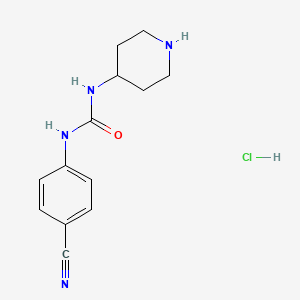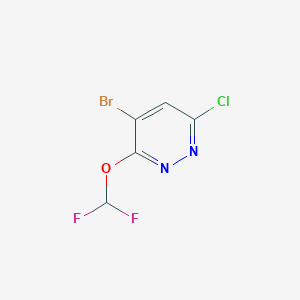
2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopentyl-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained attention for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
Target of Action
The primary targets of 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of these targets can halt cell cycle progression, making this compound potentially useful in cancer therapy.
Mode of Action
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide acts by recruiting Cereblon , a protein involved in ubiquitin-proteasome system . This leads to the degradation of its primary targets, CDK4/cyclin D1 and CDK6/cyclin D1 . The degradation of these proteins disrupts the cell cycle, potentially inhibiting the proliferation of cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by targeting CDK4/cyclin D1 and CDK6/cyclin D1 . These proteins play a crucial role in the G1-S phase transition of the cell cycle. Their degradation disrupts the normal progression of the cell cycle, leading to cell cycle arrest.
Pharmacokinetics
The compound’s ability to cause dose-dependent degradation of its targets in cells suggests it may have favorable absorption and distribution properties .
Result of Action
The action of 2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide results in the degradation of CDK4 and CDK6 . This leads to cell cycle arrest, which can inhibit the proliferation of cancer cells. The compound has been shown to cause selective degradation of CDK4 and CDK6 in Molt4 cells .
properties
IUPAC Name |
2-cyclopentyl-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(8-12-3-1-2-4-12)18-10-13-7-15(11-17-9-13)14-5-6-14/h7,9,11-12,14H,1-6,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPCLZNIJSZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)




![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)
![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)



![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)